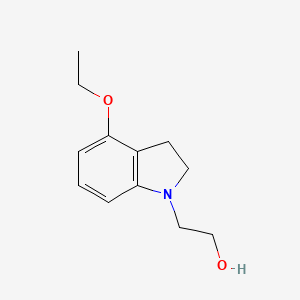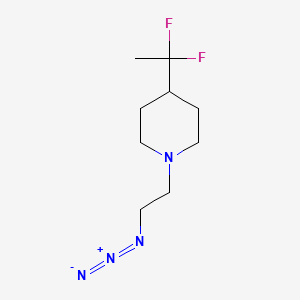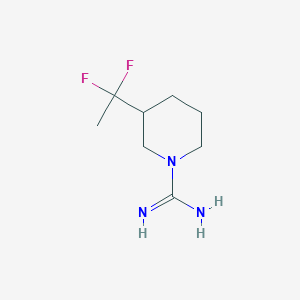
3-(2-Fluoroethyl)-1-(2-hydroxyethyl)piperidin-4-ol
Descripción general
Descripción
3-(2-Fluoroethyl)-1-(2-hydroxyethyl)piperidin-4-ol, also known as FEPO, is a synthetic compound that has been used in various scientific research applications. It is a derivative of piperidine, a heterocyclic aromatic compound, and has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Scheunemann et al. (2011) investigated the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with aliphatic and aromatic amines, leading to the synthesis of 3-amino-piperidin-4-ols. This methodology offers a short-step synthesis route for compounds like 4-fluorobenzyltrozamicol, showcasing a direct application of related structural motifs in chemical synthesis (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Grosse Maestrup et al. (2011) focused on developing fluorinated radiotracers for imaging σ(1) receptors in the central nervous system. Their work exemplifies the application of (2-fluoroethyl) substituted spirocyclic piperidines in the synthesis of potential diagnostic tools, demonstrating the compound's relevance in the development of neuroimaging agents (Grosse Maestrup, Wiese, Schepmann, Brust, & Wünsch, 2011).
Biological Applications and Pharmacology
Kharkar et al. (2009) developed a series of molecules based on a piperidin-3-ol template for their affinity towards dopamine, serotonin, and norepinephrine transporters. Their research underscores the therapeutic potential of these compounds for neurological disorders, highlighting the importance of stereochemistry in determining biological activity (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).
In another study, Spjut, Qian, and Elofsson (2010) explored the use of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in the synthesis of glycosyl donors. This research provides insights into the utility of fluorinated protecting groups in carbohydrate chemistry, which could be relevant for the design of novel compounds with improved pharmacological profiles (Spjut, Qian, & Elofsson, 2010).
Propiedades
IUPAC Name |
3-(2-fluoroethyl)-1-(2-hydroxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO2/c10-3-1-8-7-11(5-6-12)4-2-9(8)13/h8-9,12-13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWGZIRXOLADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)
![2-Prolyl-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477194.png)
![3-Oxo-3-(6-oxa-2-azaspiro[4.5]decan-2-yl)propanenitrile](/img/structure/B1477195.png)
![Piperidin-4-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477197.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477199.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477202.png)

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)

![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477210.png)


![1-Oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1477213.png)